Structural and Physicochemical Divergence from Desloratadine and Loratadine
The target compound differs from desloratadine (C₁₉H₁₉ClN₂) and loratadine (C₂₂H₂₃ClN₂O₂) by the addition of a 2-methylpropanoic acid-substituted phenylpropyl chain. This modification increases the molecular weight to ~499.04 g/mol (calculated) and introduces a carboxylic acid functional group, which is absent in both desloratadine and loratadine. As a result, its calculated partition coefficient (clogP ~4.2) is lower than that of desloratadine (clogP ~4.8), predicting reduced blood-brain barrier penetration and potentially altered peripheral selectivity [1]. The presence of the carboxylic acid also enables the compound to be analyzed in negative ion mode electrospray ionization (ESI-), providing a distinct analytical signature compared to the parent compounds, which are typically detected in positive ion mode.
| Evidence Dimension | Molecular Structure & Physicochemical Properties |
|---|---|
| Target Compound Data | C₃₁H₃₁ClN₂O₂, MW = 499.04 g/mol, clogP = 4.2 |
| Comparator Or Baseline | Desloratadine: C₁₉H₁₉ClN₂, MW = 310.8 g/mol, clogP = 4.8; Loratadine: C₂₂H₂₃ClN₂O₂, MW = 382.9 g/mol, clogP = 5.2 |
| Quantified Difference | MW increase of ~188.2 g/mol; clogP decrease of 0.6 to 1.0 log units |
| Conditions | Computational prediction using ChemAxon platform; values are calculated, not experimental. |
Why This Matters
The distinct molecular weight and polarity dictate unique chromatographic behavior and ionization properties, making the compound an essential reference for HPLC-MS/MS method development and impurity tracking in pharmaceutical quality control.
- [1] ChemAxon. Chemicalize platform. Instant cheminformatics solutions. Accessed 2026-04-16. View Source
